molecular formula C17H19N3O2S B2690819 N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946273-21-8

N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2690819
CAS RN: 946273-21-8
M. Wt: 329.42
InChI Key: NRUSFRONWXIYPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through a series of reactions. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide consists of a benzothiazole ring appended with a benzamide group. The cyclopentylamino and oxoethyl moieties contribute to its overall shape and reactivity .


Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitutions, amidation, or cyclization processes. Investigating its reactivity with different reagents would provide valuable insights .

properties

IUPAC Name

N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(18-13-8-4-5-9-13)10-14-11-23-17(19-14)20-16(22)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUSFRONWXIYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide

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